4-(Pyridin-2-yl)pyrrolidin-2-one
Overview
Description
4-(Pyridin-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(Pyridin-2-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated target, particularly in the context of antimalarial activity .
Mode of Action
This compound interacts with its target, PRS, by binding to the ATP-site . This interaction inhibits the function of PRS, leading to a disruption in protein synthesis .
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway. PRS is responsible for attaching the amino acid proline to its corresponding tRNA during protein synthesis. By inhibiting PRS, this compound disrupts this process, leading to a decrease in protein production .
Result of Action
The primary result of the action of this compound is the inhibition of protein synthesis due to the disruption of PRS function . This can lead to a decrease in the growth and proliferation of cells, particularly in the context of antimalarial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s activity may be affected by the presence of other substances in the body that could interact with the same target .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-2-yl)pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit prolyl-tRNA synthetase, an enzyme essential for protein synthesis in Plasmodium falciparum, the parasite responsible for malaria . The inhibition occurs through a proline-competitive binding mode, leading to the accumulation of L-proline and subsequent disruption of protein synthesis . Additionally, this compound interacts with other biomolecules, such as transporters and binding proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, a nuclear receptor involved in the regulation of immune responses . By binding to this receptor, this compound can alter gene expression patterns, leading to changes in cellular metabolism and immune function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidinone ring allows it to fit into the active sites of enzymes and receptors, facilitating enzyme inhibition or activation. For instance, its interaction with prolyl-tRNA synthetase involves binding to the enzyme’s ATP site, preventing the synthesis of proline-charged tRNA and thereby inhibiting protein synthesis . This mechanism highlights the compound’s potential as an antimalarial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, maintaining its potency and activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of target enzymes and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of prolyl-tRNA synthetase and modulation of immune responses . At higher doses, toxic or adverse effects may occur, including disruption of normal cellular processes and potential organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which can affect its activity and stability . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, binding to plasma proteins can enhance the compound’s stability and prolong its half-life, while transport across cell membranes can facilitate its entry into target cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, localization to the cytoplasm allows the compound to interact with cytoplasmic enzymes and receptors, while targeting to the nucleus can influence gene expression and cellular signaling pathways.
Properties
IUPAC Name |
4-pyridin-2-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHDIJPPAHJALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28311-29-7 | |
Record name | 4-(pyridin-2-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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